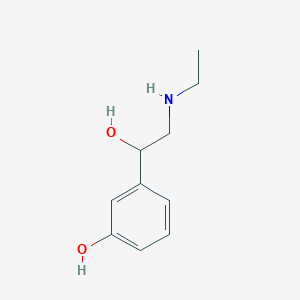

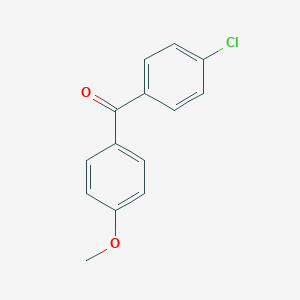

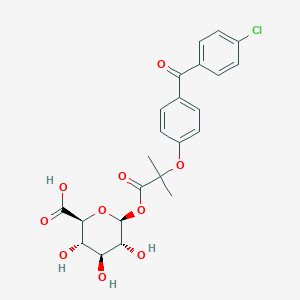

苯菲布立葡糖醛酸酯

描述

Fenofibryl glucuronide is a metabolite of fenofibrate, a commonly used drug for treating hyperlipidemia . It has a molecular formula of C23H23ClO10 and an average mass of 494.876 Da . It is formed through the glucuronidation process, a fundamental process in Phase II metabolism .

Synthesis Analysis

The synthesis of glucuronides like Fenofibryl glucuronide involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to a substrate by any of several types of UDP-glucuronosyltransferase . Synthetic methods for all classes of glucuronides have been reviewed and updated, together with advances in the enzymatic synthesis of glucuronides and methods for their detection .

Molecular Structure Analysis

Fenofibryl glucuronide has 5 defined stereocentres . The molecule contains a total of 59 bonds, including 36 non-H bonds, 15 multiple bonds, 8 rotatable bonds, 3 double bonds, and 12 aromatic bonds .

Chemical Reactions Analysis

The glucuronidation process involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . The primary product is always the 1-β-glucuronide .

Physical And Chemical Properties Analysis

Fenofibryl glucuronide has a density of 1.5±0.1 g/cm3, a boiling point of 707.2±60.0 °C at 760 mmHg, and a flash point of 381.5±32.9 °C . It has 10 hydrogen bond acceptors, 4 hydrogen bond donors, and 8 freely rotating bonds .

科学研究应用

Pharmacokinetics and Metabolism :

- Fenofibryl glucuronide formation shows possible polymorphism in human glucuronidation reactions, influenced by factors like sex and body mass index (Liu et al., 2004).

- In vitro studies suggest that fenofibryl glucuronides can form Schiff's base mechanisms with proteins, indicating potential for covalent binding and reactivity with albumin and plasma proteins (Grubb et al., 1993).

- Fenofibryl glucuronide is a major urinary metabolite in humans treated with fenofibrate, with significant excretion in the urine and stability issues compared to other ester glucuronides (Weil et al., 1990).

Metabolic Syndrome and Inflammation :

- Fenofibrate, and by extension its metabolites like fenofibryl glucuronide, reduces systemic inflammation markers independently of its effects on lipid and glucose metabolism in patients with metabolic syndrome (Belfort et al., 2010).

Cancer Research :

- A study on Holy Basil-based flavonoid orientin and its analogue fenofibryl glucuronide showed non-cytotoxic and non-anti-carcinogenic effects on liver cancer cell lines up to certain concentrations (Sharma et al., 2016).

Neurological and Traumatic Brain Injury :

- Fenofibrate has shown neurological recovery-promoting, anti-inflammatory, and anti-oxidative effects in models of traumatic brain injury, suggesting potential therapeutic applications (Chen et al., 2007).

Drug Delivery Systems :

- Research on enhancing the bioefficacy of fenofibrate using sericin/poly(ethylcyanoacrylate) nanospheres indicates potential applications in improving drug delivery systems (Parisi et al., 2015).

Cardiovascular Disease and Lipid Management :

- Fenofibrate effectively treats combined hyperlipidemia, showing long-term efficacy and safety when combined with statin treatment (Ellen & McPherson, 1998).

- It has been found to alter LDL particle size, plasma lipoproteins, and slow the progression of coronary artery disease in type 2 diabetes (Vakkilainen et al., 2003).

Biochemical Pharmacology :

- Fenofibrate's metabolites, including fenofibryl glucuronide, play a role in its hypolipidemic action through various mechanisms like fatty acid metabolism and enhancement of lipoprotein lipase activity (Caldwell, 1989).

Diabetic Retinopathy :

- Fenofibric acid, the active metabolite of fenofibrate, has shown potential in preventing retinal neurodegeneration in diabetic models, suggesting a role in diabetic retinopathy treatment (Bogdanov et al., 2014).

Toxicology Studies :

- Metabolomic profiling has been used to evaluate fenofibrate-induced toxicity in rats, providing insights into its pharmacology and hepatotoxicology (Ohta et al., 2009).

Glucuronidation Studies :

- Propofol glucuronidation studies indicate potential drug interactions with fenofibrate, relevant for anesthetic management (Le Guellec et al., 1995).

Impact on Insulin Secretion :

- Long-term fenofibrate treatment has been found to impair glucose-stimulated insulin secretion and upregulate inflammatory markers in obese rat models (Liu et al., 2011).

Molecular Actions in Diabetes :

- An update on fenofibrate's molecular actions indicates its clinical effects on diabetic retinopathy and other microvascular endpoints in diabetes patients (Noonan et al., 2013).

Antithrombotic and Antiplatelet Activities :

- Fenofibrate exhibits antithrombotic and antiplatelet activities, impacting cardiovascular health (Lee et al., 2009).

Lipid Parameters in Obesity :

- Effects of fenofibrate on lipid parameters in obese rhesus monkeys show its potential in treating hypertriglyceridemia and mixed hyperlipidemia (Winegar et al., 2001).

Cardiac Function in Endotoxemia :

- Fenofibrate's activation of peroxisome proliferator-activated receptor-α prevents myocardial dysfunction during endotoxemia in rat models (Jozefowicz et al., 2007).

Diabetic Retinopathy Treatment :

- Clinical data suggests fenofibrate as a systemic treatment for diabetic retinopathy, especially in type 2 diabetes (Wong et al., 2012).

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClO10/c1-23(2,22(31)33-21-18(28)16(26)17(27)19(32-21)20(29)30)34-14-9-5-12(6-10-14)15(25)11-3-7-13(24)8-4-11/h3-10,16-19,21,26-28H,1-2H3,(H,29,30)/t16-,17-,18+,19-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOJZVSZYFTIOZ-UNJWAJPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenofibryl glucuronide | |

CAS RN |

60318-63-0 | |

| Record name | Fenofibryl glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060318630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FENOFIBRYL GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89RC66Y5GF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

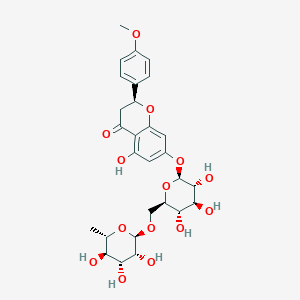

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

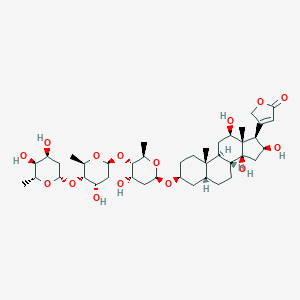

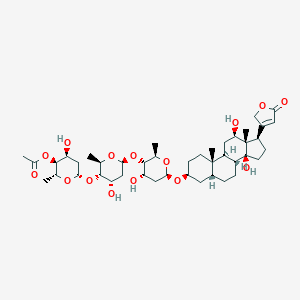

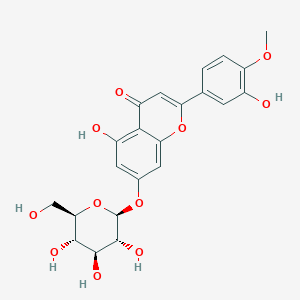

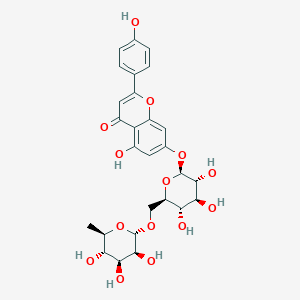

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,10,18,26-Tetraoxapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1(32),4,6,8,12,14,16,20,22,24,28,30-dodecaene-3,11,19,27-tetrone](/img/structure/B194521.png)